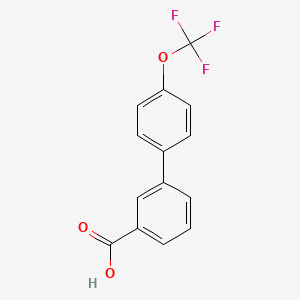

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUCZDXUSBMEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375320 | |

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-12-8 | |

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid (CAS 728919-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a specialized chemical compound with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethoxy group, suggest a role in modulating the activity of biological targets, such as the ATP-binding cassette (ABC) transporters. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and a proposed biological role as an inhibitor of the ABCG2 transporter, a key protein implicated in multidrug resistance in cancer. Detailed experimental protocols for its synthesis and for assays to determine its biological activity are provided, alongside visualizations of key chemical and biological pathways.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 4'-position. The trifluoromethoxy group is a key structural motif in modern medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability of drug candidates.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 728919-12-8 | [2][3] |

| Molecular Formula | C₁₄H₉F₃O₃ | [2][4] |

| Molecular Weight | 282.22 g/mol | [2] |

| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]benzoic acid | [4] |

| Predicted XLogP3 | 4.3 | [4] |

| Predicted Hydrogen Bond Donor Count | 1 | [5] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [5] |

Table 2: Spectral Data of Related Biphenyl Carboxylic Acid Derivatives (for comparison)

| Spectral Data | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.75 (d, J = 7.5 Hz, 2H), 7.69 (t, J = 8.7 Hz, 3H), 7.60 (t, J = 7.7 Hz, 1H) ppm |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of 3-boronobenzoic acid with 1-bromo-4-(trifluoromethoxy)benzene.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[8]

-

Reaction Setup: In a round-bottom flask, combine 3-boronobenzoic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under the inert atmosphere.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.

-

Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not yet published, its structural similarity to known inhibitors of ABC transporters suggests a potential role in this area. Specifically, it is hypothesized to be an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[5][8] ABCG2 is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[9][10]

Proposed Mechanism of Action: ABCG2 Inhibition

The proposed mechanism involves the binding of this compound to the ABCG2 transporter, thereby blocking its substrate efflux function. This inhibition could be competitive, non-competitive, or uncompetitive, depending on the binding site and its interaction with the substrate and ATP binding sites.

Caption: Proposed mechanism of ABCG2 inhibition.

Experimental Protocols for Biological Assays

To validate the hypothesis that this compound is an ABCG2 inhibitor, a series of in vitro assays can be performed.

ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)

This assay measures the ability of the compound to inhibit the efflux of a fluorescent ABCG2 substrate from cancer cells overexpressing the transporter.

-

Cell Culture: Culture ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and the corresponding parental cell line in appropriate media.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a known ABCG2 inhibitor (e.g., Ko143) for 30 minutes.

-

Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342) to the cells and incubate for an additional 60 minutes.

-

Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

Caption: Workflow for the ABCG2 drug efflux assay.

ATPase Activity Assay

This biochemical assay measures the effect of the compound on the ATP hydrolysis activity of purified ABCG2, which is coupled to substrate transport.

-

Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCG2.

-

Assay Reaction: Incubate the membrane vesicles with varying concentrations of this compound in the presence of a known ABCG2 substrate and ATP.

-

Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: A decrease in ATP hydrolysis in the presence of the compound suggests inhibition of the transporter's activity.

Applications in Drug Development

The identification of potent and specific ABCG2 inhibitors is of great interest in oncology. By co-administering an ABCG2 inhibitor with a chemotherapeutic drug that is a substrate of this transporter, it may be possible to overcome multidrug resistance and enhance the efficacy of the anticancer agent.[9][10] this compound, if confirmed as an ABCG2 inhibitor, could serve as a valuable lead compound for the development of novel chemosensitizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Based on its chemical structure, a plausible hypothesis is its role as an inhibitor of the ABCG2 multidrug transporter. The experimental protocols detailed in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and its potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. This compound [oakwoodchemical.com]

- 3. keyorganics.net [keyorganics.net]

- 4. PubChemLite - this compound (C14H9F3O3) [pubchemlite.lcsb.uni.lu]

- 5. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Synthesis and Structure-Activity Relationship of Botryllamides that Block the ABCG2 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Synthesis of Trifluoromethyl- and Trifluoromethoxy-Substituted Phenylbenzoic Acid Derivatives

Disclaimer: Publicly available information on the specific compound 3-[4-(trifluoromethoxy)phenyl]benzoic acid is limited. This guide provides a comprehensive overview of the properties, synthesis, and biological activities of structurally related compounds, including trifluoromethylphenyl and trifluoromethoxyphenyl benzoic acid derivatives, to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Substituted biphenyl carboxylic acids and related aromatic compounds are key structural motifs in medicinal chemistry. The inclusion of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These groups are known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved bioavailability and biological activity.[1] This guide will explore the chemical properties, synthesis, and biological relevance of several benzoic acid derivatives containing these important functional groups.

Physicochemical Properties

The following tables summarize the known physicochemical properties of various trifluoromethyl- and trifluoromethoxy-substituted benzoic acids. These compounds serve as important reference points for predicting the properties of related structures.

Table 1: Properties of Trifluoromethyl-Substituted Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | 104-106[2] | 238.5[2] |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 219-220[3] | - |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C8H4F4O2 | 208.11 | 174-179[4] | - |

| 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | 1284180-11-5 | C14H10F3NO2 | 281.23 | - | - |

Table 2: Properties of Trifluoromethoxy-Substituted Benzoic Acid

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-(Trifluoromethoxy)benzoic acid | 330-12-1 | C8H5F3O3 | 206.12 | - | - |

Synthesis Protocols

The synthesis of substituted biphenyl benzoic acids and related compounds often involves standard organic chemistry reactions. Below are general experimental protocols derived from the literature for the synthesis of related compounds.

General Synthesis of 4-(Trifluoromethoxy)benzoic acid

A common method for the synthesis of 4-(trifluoromethoxy)benzoic acid involves the hydrolysis of the corresponding nitrile.[5]

Experimental Protocol:

-

Dissolve 4-(trifluoromethoxy)benzonitrile (1 equivalent) in acetic acid.

-

Sequentially add water and concentrated sulfuric acid.

-

Stir the reaction mixture at 120°C overnight.

-

After the reaction is complete, add water to the mixture.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

This protocol describes the preparation of a substituted benzoic acid via nitration followed by hydrolysis.[6]

Experimental Protocol:

-

Nitration:

-

Prepare a mixture of 30% oleum and concentrated nitric acid, maintaining the temperature below 10°C.

-

Slowly add 2-chloro-4-fluorotrichlorotoluene to the acid mixture over several hours, keeping the temperature between 0-10°C.

-

Allow the reaction to proceed for an additional 2 hours at this temperature.

-

Pour the reaction mixture into an ice/water mixture to precipitate the product.

-

Extract the product with dichloromethane, wash the organic phase with sodium bicarbonate solution, dry over magnesium sulfate, and evaporate the solvent.

-

-

Hydrolysis:

-

Add the purified 2-chloro-4-fluoro-5-nitrotrichlorotoluene portionwise to an 80% sulfuric acid solution at approximately 70°C.

-

Increase the temperature to 100-110°C to facilitate the formation of the solid benzoic acid derivative.

-

Monitor the reaction by a suitable method (e.g., GC or HPLC).

-

Upon completion, dilute the mixture with deionized water while cooling to keep the temperature below 10°C to precipitate the final product.

-

Filter and dry the resulting solid.

-

Biological Activity and Applications

A series of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives have been synthesized and identified as potent inhibitors of Gram-positive bacteria, including Staphylococcus aureus.[7][8][9] These compounds have demonstrated:

-

Moderate inhibition of biofilm formation and destruction of existing biofilms.[7][8]

-

A low tendency for resistance development in S. aureus and Enterococcus faecalis.[7][8]

The trifluoromethoxy group is also recognized for its ability to confer unique electronic and lipophilic properties to molecules, which can enhance pharmacokinetic profiles, leading to better bioavailability and metabolic stability.[1] This makes 3-(trifluoromethoxy)benzoic acid a valuable intermediate in the synthesis of novel therapeutic agents for a range of diseases.[1]

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, which is applicable to many of the compounds discussed in this guide.

Caption: Generalized workflow for the synthesis of substituted benzoic acids.

Logical Relationship of Fluorine-Containing Moieties to Drug Properties

This diagram illustrates the logical relationship between incorporating trifluoromethyl and trifluoromethoxy groups into a molecule and the resulting changes in its properties, which are desirable in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 5. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, and details available data on its properties, synthesis, and spectral characteristics.

Chemical Identity and Physical Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and a trifluoromethoxy group at the 4'-position of the other.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₃ | [1],[2],[3] |

| Molecular Weight | 282.22 g/mol | [2] |

| CAS Number | 728919-12-8 | [3] |

| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]benzoic acid | [1] |

| Predicted XlogP | 4.3 | [1] |

| Predicted pKa | 4.01 ± 0.10 (for the related 4'-trifluoromethyl derivative) | [4] |

| Predicted Boiling Point | 377.5 ± 42.0 °C (for the related 4'-trifluoromethyl derivative) | [4] |

| Appearance | Solid (form not specified) | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling

A common synthetic route would involve the coupling of 3-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.

Materials:

-

3-bromobenzoic acid

-

4-(trifluoromethoxy)phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction flask, add 3-bromobenzoic acid, 4-(trifluoromethoxy)phenylboronic acid, and the base.

-

The flask is evacuated and backfilled with an inert gas multiple times.

-

The solvent system is added, followed by the palladium catalyst.

-

The reaction mixture is heated with stirring for a specified time, and the reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is worked up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The final product is purified, commonly by column chromatography or recrystallization, to yield this compound.

Caption: Synthetic workflow for this compound.

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm |

| Carboxylic Acid Proton (-COOH) | δ 10 - 13 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 120 - 150 ppm |

| Carboxylic Acid Carbon (-COOH) | δ 165 - 185 ppm | |

| Trifluoromethoxy Carbon (-OCF₃) | δ ~120 ppm (quartet, ¹JCF ≈ 256 Hz) | |

| FT-IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ (strong) | |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 cm⁻¹ | |

| C-F stretch | 1100 - 1250 cm⁻¹ (strong) | |

| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ | |

| Mass Spectrometry | [M-H]⁻ | m/z 281.0431 |

| [M+H]⁺ | m/z 283.0577 |

Note: These are general ranges and the exact values can vary based on the solvent and other experimental conditions.

Caption: Correlation of functional groups to expected spectral features.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are limited in publicly accessible literature, the biphenyl carboxylic acid scaffold is a known pharmacophore present in several biologically active molecules. For instance, some biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents and hypolipidemic agents.[6][7] The introduction of the trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. While there is a notable lack of publicly available experimental data for its physical and spectral properties, this guide provides a summary of the existing information and predictive data based on its chemical structure. The well-established Suzuki-Miyaura coupling provides a reliable synthetic route for its preparation, enabling further investigation into its properties and applications. As a fluorinated biphenyl carboxylic acid, it remains an attractive candidate for the development of novel compounds with tailored biological and material properties.

References

- 1. PubChemLite - this compound (C14H9F3O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [oakwoodchemical.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 199528-28-4 CAS MSDS (4'-TRIFLUOROMETHYL-BIPHENYL-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4′-Trifluoromethyl-biphenyl-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ajgreenchem.com [ajgreenchem.com]

Elucidation of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound featuring a biphenyl core structure. A carboxylic acid group is substituted at the 3-position of one phenyl ring, and a trifluoromethoxy group is at the 4'-position of the second phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₃ | PubChem |

| Molecular Weight | 282.22 g/mol | Oakwood Chemical[1] |

| CAS Number | 728919-12-8 | Oakwood Chemical[1] |

| Predicted XlogP | 4.3 | PubChem |

Synthesis

The most plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[2]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

-

Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structure Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts can be predicted based on the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group, while the protons on the other ring will be affected by the electron-withdrawing trifluoromethoxy group.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~8.2 | s | - |

| H-4 | ~7.8 | d | ~7.8 Hz |

| H-5 | ~7.5 | t | ~7.8 Hz |

| H-6 | ~7.9 | d | ~7.8 Hz |

| H-2', H-6' | ~7.6 | d | ~8.8 Hz |

| H-3', H-5' | ~7.3 | d | ~8.8 Hz |

| -COOH | >10 | br s | - |

Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-175 ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-O | ~149 (q, J ≈ 257 Hz) |

| Aromatic C | 120-142 |

| -CF₃ | ~120 (q, J ≈ 257 Hz) |

Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C-O (Carboxylic acid) | 1210-1320 | Strong |

| C-F (Trifluoromethoxy) | 1100-1250 | Strong |

| C-O-C (Aryl ether) | 1200-1275 | Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aromatic C=C | 1450-1600 | Medium |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is expected to be at a lower wavenumber due to conjugation with the aromatic ring.[3][4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M]⁺ | 282.05 |

| [M-OH]⁺ | 265.05 |

| [M-COOH]⁺ | 237.05 |

| [M-OCF₃]⁺ | 197.06 |

Source: Predicted fragmentation based on common fragmentation patterns of carboxylic acids and PubChem data.[5]

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Potential Biological Significance

While no specific biological activity has been reported for this compound, its structural motifs suggest potential pharmacological relevance.

-

Biphenyl Carboxylic Acids: This class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] For instance, diflunisal is a non-steroidal anti-inflammatory drug (NSAID) based on a biphenyl carboxylic acid scaffold.[6]

-

Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry. Its high lipophilicity can enhance membrane permeability and oral absorption of drug candidates.[8] Furthermore, its strong electron-withdrawing nature can modulate the metabolic stability and pKa of a molecule, potentially improving its pharmacokinetic profile.[8]

Given these characteristics, this compound and its derivatives could be promising candidates for screening in various therapeutic areas, particularly in the development of novel anti-inflammatory or anticancer agents.

Potential Signaling Pathway Involvement

Based on the activities of similar compounds, this compound could potentially interact with inflammatory pathways. For example, it might act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.

Caption: Hypothetical inhibition of the COX pathway by the title compound.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. The proposed synthesis via Suzuki-Miyaura coupling is a robust and well-established method. The predicted spectroscopic data, based on the analysis of analogous compounds, offers a solid foundation for the characterization of this molecule. The presence of the biphenyl carboxylic acid and trifluoromethoxy moieties suggests that this compound may possess interesting biological properties, warranting further investigation in drug discovery programs. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

References

- 1. This compound [oakwoodchemical.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Technical Guide: Spectral Analysis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on analogues and established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a logical workflow for its synthesis and analysis.

Core Compound Information

| Property | Value |

| Chemical Name | 3-[4-(Trifluoromethoxy)phenyl]benzoic acid |

| Molecular Formula | C₁₄H₉F₃O₃ |

| Molecular Weight | 282.22 g/mol |

| Monoisotopic Mass | 282.05038 Da |

| CAS Number | 728919-12-8 |

| Predicted XlogP | 4.3 |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | br s | 1H | -COOH |

| ~8.2 | t | 1H | H-2 |

| ~8.0 | dd | 1H | H-6 |

| ~7.8 | d | 2H | H-2', H-6' |

| ~7.7 | dt | 1H | H-4 |

| ~7.6 | t | 1H | H-5 |

| ~7.4 | d | 2H | H-3', H-5' |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~149 (q) | C-4' (C-OCF₃) |

| ~140 | C-1' |

| ~138 | C-3 |

| ~132 | C-1 |

| ~131 | C-6 |

| ~130 | C-5 |

| ~129 | C-2', C-6' |

| ~128 | C-2 |

| ~122 | C-3', C-5' |

| ~120 (q) | -OCF₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -58 | -OCF₃ |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Adduct |

| 281.04310 | [M-H]⁻ |

| 327.04858 | [M+HCOO]⁻ |

| 341.06423 | [M+CH₃COO]⁻ |

Table 5: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1320-1210 | Strong | C-O stretch |

| ~1250 | Strong | C-F stretch (asymmetric) |

| ~1160 | Strong | C-F stretch (symmetric) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Spectroscopy :

-

Acquire the spectrum on a 125 MHz NMR spectrometer with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential window function and reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

-

¹⁹F NMR Spectroscopy :

-

Acquire the spectrum on a 470 MHz NMR spectrometer.

-

Set the spectral width to cover a range appropriate for trifluoromethoxy groups (e.g., -50 to -70 ppm).

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Operate the ESI source in negative ion mode to deprotonate the carboxylic acid.

-

Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M-H]⁻ ion.

-

Acquire data for a sufficient duration to obtain a stable signal and good mass accuracy.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet : Alternatively, mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition :

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Synthesis and Analysis Workflow

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the logical workflow from synthesis to purification and subsequent spectral analysis.

Caption: Synthetic and analytical workflow for this compound.

A Technical Guide to Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] This structural motif, consisting of two phenyl rings linked together with a carboxylic acid functional group, provides a versatile platform for designing novel therapeutic agents.[2] The biphenyl core offers a degree of rigidity and hydrophobicity that can be fine-tuned through substitution, while the carboxylic acid group, a key feature in many biological processes, enhances polarity and can participate in crucial binding interactions with biological targets.[2] This guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of biphenyl carboxylic acid derivatives, with a focus on their potential in drug discovery and development.

Synthesis of Biphenyl Carboxylic Acid Derivatives

The primary synthetic route to biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][4] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. Other methods, such as the Ullmann coupling, have also been employed.[1]

Key Synthetic Strategies:

-

Suzuki-Miyaura Coupling: This is the most prevalent method, offering high yields and tolerance to a wide range of functional groups.[2][4] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

-

Ullmann Condensation: This method involves the copper-catalyzed reaction of two aryl halides. While historically significant, it often requires harsh reaction conditions.[1]

-

From Benzene: Biphenyl itself can be synthesized from benzene through palladium-catalyzed dimerization.[1] The biphenyl can then be functionalized to introduce the carboxylic acid group.

A general workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura coupling is depicted below.

Biological Activities and Therapeutic Applications

Biphenyl carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities such as anticancer, antifungal, anti-inflammatory, and as inhibitors of specific enzymes and transporters.[1][2][3][5][6][7]

Anticancer Activity

Several studies have highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[2] For instance, a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives were synthesized and evaluated for their in vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2]

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Breast Cancer Cell Lines [2]

| Compound | Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |

| 3a | H | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3j | 4-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen (Standard) | - | - | - |

Data extracted from M. Mummadi et al., Asian Journal of Green Chemistry, 2025.[2]

One notable compound, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, has been shown to inhibit Cdk4 and tubulin polymerization, leading to cell cycle arrest at both G0/G1 and G2/M phases.[8] This dual mechanism of action makes it a promising candidate for further development.

Antifungal Activity

Biphenyl-4-carboxylic acid ester derivatives have been prepared and evaluated for their activity against pathogenic Candida species.[5] The study aimed to establish structure-activity relationships for these compounds.

Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters [5]

| Compound | R Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. tropicalis |

| Ethyl 4-biphenyl carboxylate | Ethyl | 512 - 1024 | 512 - 1024 |

| Decanoyl 4-biphenyl carboxylate | Decanoyl | 512 | 512 |

Data extracted from R.H.N. Silva et al., Journal of Chemical and Pharmaceutical Research, 2017, 9(10):89-94.[5]

URAT1 Inhibition for Hyperuricemia and Gout

Urate transporter 1 (URAT1) is a validated target for the treatment of hyperuricemia and gout.[6] Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors.

Table 3: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives [6]

| Compound | IC50 (µM) |

| A1 | 0.93 |

| B21 | 0.17 |

| Benzbromarone (Standard) | - |

Data extracted from a 2023 study on the discovery of novel biphenyl carboxylic acid derivatives as potent URAT1 inhibitors.[6]

The logical workflow for the discovery of these novel URAT1 inhibitors is outlined below.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of biphenyl carboxylic acid derivatives.

General Procedure for the Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives (3a-j)[2]

-

To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the respective substituted boronic acid (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol) to the mixture.

-

Stir the resulting reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

-

Purify the crude product by column chromatography using an ethyl acetate/petroleum ether solvent system.

Broth Microdilution Method for Antifungal Susceptibility Testing[6]

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in RPMI 1640 medium.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard density.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at a suitable temperature for a specified period (e.g., 24-48 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

The general workflow for assessing the biological activity of newly synthesized compounds is illustrated in the following diagram.

Conclusion

Biphenyl carboxylic acid derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel therapeutic targets. The systematic application of structure-activity relationship studies and computational modeling will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. ijsdr.org [ijsdr.org]

- 8. pubs.acs.org [pubs.acs.org]

The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent. Its distinct electronic and physicochemical properties offer medicinal chemists a valuable tool to overcome common challenges in drug development, such as poor metabolic stability and unfavorable lipophilicity. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in harnessing its full potential.

The trifluoromethoxy group is often considered a bioisostere of the methoxy (-OCH3) or trifluoromethyl (-CF3) groups, yet it possesses a unique combination of properties that set it apart. It is strongly electron-withdrawing, significantly more lipophilic than a methoxy group, and can act as a metabolic blocker, enhancing a drug's half-life.[1][2] These attributes allow for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for transforming a promising compound into a viable drug candidate.[1]

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts significant changes to a molecule's electronic and physical properties. It is highly electronegative due to the three fluorine atoms, which influences the electron distribution within a molecule and can impact its binding to biological targets.[1] One of its most notable effects is the significant increase in lipophilicity, which can enhance a molecule's ability to cross biological membranes.[2]

Comparative Physicochemical Data

To illustrate the impact of the trifluoromethoxy group, the following table presents a comparison of key physicochemical parameters for a series of substituted indole inhibitors of the AAA ATPase p97. This data highlights the differences in bioactivity (IC50) when substituting between methoxy, trifluoromethyl, and trifluoromethoxy groups on the same molecular scaffold.

| Substituent | Compound ID | IC50 (µM)[3] |

| -OCH3 | 25 | 0.71 ± 0.22 |

| -CF3 | 12 | 4.6 ± 0.4 |

| -OCF3 | 26 | 3.8 ± 0.8 |

Table 1: Comparative in vitro bioactivity of substituted indole inhibitors. The data shows that for this particular scaffold, the methoxy analog demonstrated the highest potency.

The Role of the Trifluoromethoxy Group in Drug Design

The unique properties of the trifluoromethoxy group make it a valuable tool in addressing several challenges in drug design, particularly in enhancing metabolic stability and modulating lipophilicity.

Enhancing Metabolic Stability

A primary application of the trifluoromethoxy group is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to enzymatic degradation, particularly by Cytochrome P450 enzymes.[1] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, the metabolic stability of a drug candidate can be significantly improved. This "metabolic switching" can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.[1]

The approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group which contributes to its metabolic stability and ability to cross the blood-brain barrier.[1] However, Riluzole's metabolism is known to be highly variable among patients due to heterogeneous expression of the CYP1A2 enzyme.[4][5] This has led to the development of prodrugs to ensure more consistent drug exposure.[4]

Modulating Lipophilicity and Permeability

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] This increased lipophilicity can enhance a drug's permeability across cellular membranes, which is crucial for oral absorption and reaching intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity. The trifluoromethoxy group allows for a significant, yet tunable, increase in lipophilicity to optimize the ADME profile of a drug candidate.

The following diagram illustrates the logical relationship between the key properties of the trifluoromethoxy group and its impact on drug development.

Caption: Impact of -OCF3 Properties on Drug Development.

Experimental Protocols

Synthesis of Aryl Trifluoromethyl Ethers

A common method for the synthesis of aryl trifluoromethyl ethers involves a two-step procedure from the corresponding phenol. The following protocol is a general guide.

Step 1: Xanthate Formation

-

To a solution of the phenol (1.0 eq.) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add S-methyl xanthate (1.2 eq.) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude xanthate.

Step 2: O-Trifluoromethylation

-

Dissolve the crude xanthate in an appropriate solvent like dichloromethane.

-

Add a fluorinating agent such as XtalFluor-E (2.0 eq.) and an activator like trichloroisocyanuric acid (TCCA) (1.0 eq.).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired aryl trifluoromethyl ether.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

1. Materials and Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, or mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compound (e.g., a compound with known metabolic instability)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

2. Procedure:

-

Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

-

In a 96-well plate, add the liver microsomal protein to the phosphate buffer to achieve the final desired concentration (e.g., 0.5 mg/mL).

-

Add the test compound working solution to the wells containing the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

The following diagram illustrates the workflow for this assay.

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties provides a strategic advantage in the optimization of drug candidates. By understanding the fundamental characteristics of the -OCF3 group and employing the experimental and computational methods outlined in this guide, researchers can more effectively address common challenges in drug discovery and development. The continued exploration of novel synthetic methodologies for the incorporation of the trifluoromethoxy group will undoubtedly expand its application and lead to the development of safer and more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a fluorinated organic compound with a biphenyl scaffold. The biphenyl moiety is a common structural feature in many pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethoxy (-OCF3) group is a key strategy in modern drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and an exploration of the prospective biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4'-(Trifluoromethoxy)biphenyl-3-carboxylic acid |

| Molecular Formula | C₁₄H₉F₃O₃ |

| Molecular Weight | 282.22 g/mol |

| CAS Number | 728919-12-8 |

| Appearance | White to off-white solid (predicted) |

| Predicted Solubility | Soluble in DMSO and Methanol |

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for similar compounds.

Materials:

-

Methyl 3-bromobenzoate

-

(4-(Trifluoromethoxy)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer for product characterization

-

Mass spectrometer for product characterization

Procedure:

-

Coupling Reaction:

-

To a round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and ethyl acetate to the reaction flask and transfer the contents to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4'-(trifluoromethoxy)biphenyl-3-carboxylate.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of methanol and 1 M sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid. The product, this compound, should precipitate as a solid.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Potential Biological Activity and Applications in Drug Development

Biphenyl carboxylic acid derivatives are known to possess a wide range of biological activities. The incorporation of a trifluoromethoxy group is expected to enhance these properties.

Anticancer Potential:

Several studies have demonstrated the anticancer activity of biphenyl carboxylic acid derivatives. For instance, a series of synthesized biphenyl carboxylic acids showed in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[3] The proposed mechanism for some biphenyl derivatives involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

Anti-inflammatory Activity:

The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity:

Substituted biphenyl derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]

The table below summarizes the reported biological activities of structurally related biphenyl carboxylic acid derivatives.

| Compound Class | Biological Activity | Potential Mechanism of Action |

| Substituted Biphenyl Carboxylic Acids | Anticancer | Inhibition of cancer cell proliferation |

| Biphenyl Derivatives | Anti-inflammatory | Inhibition of COX enzymes |

| Fluorinated Biphenyls | Antimicrobial | Disruption of microbial cell integrity |

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property influencing its design, development, and formulation. This guide provides a comprehensive overview of the solubility characteristics of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents a detailed, adaptable experimental protocol for determining thermodynamic solubility. Furthermore, to provide a valuable point of reference, solubility data for the structurally related compound, 4-Biphenylcarboxylic acid, is included. This guide also features standardized data presentation formats and process visualizations to ensure methodological consistency and facilitate comparative analysis.

Introduction to Solubility in Drug Development

The solubility of a chemical compound, particularly in the context of pharmaceuticals, is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Science: Developing stable and bioavailable dosage forms.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This guide focuses on providing the necessary tools for researchers to accurately determine and interpret the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Acetonitrile | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Reference Data: Solubility of 4-Biphenylcarboxylic Acid

For comparative purposes, Table 2 presents the experimentally determined solubility of a structurally analogous compound, 4-Biphenylcarboxylic acid, in various organic solvents at different temperatures, as determined by the gravimetric method.[1][2]

Table 2: Solubility of 4-Biphenylcarboxylic Acid in Select Pure Organic Solvents [1][2]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 293.15 | 0.0358 |

| 298.15 | 0.0431 | |

| 303.15 | 0.0514 | |

| 308.15 | 0.0610 | |

| 313.15 | 0.0719 | |

| 318.15 | 0.0844 | |

| 323.15 | 0.0987 | |

| 328.15 | 0.1149 | |

| Ethanol | 293.15 | 0.0298 |

| 298.15 | 0.0356 | |

| 303.15 | 0.0423 | |

| 308.15 | 0.0500 | |

| 313.15 | 0.0588 | |

| 318.15 | 0.0688 | |

| 323.15 | 0.0802 | |

| 328.15 | 0.0932 | |

| Acetone | 293.15 | 0.1189 |

| 298.15 | 0.1368 | |

| 303.15 | 0.1568 | |

| 308.15 | 0.1791 | |

| 313.15 | 0.2040 | |

| 318.15 | 0.2317 | |

| 323.15 | 0.2626 | |

| 328.15 | 0.2969 |

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the gravimetric or shake-flask method for determining the thermodynamic solubility of this compound in organic solvents. This method is widely accepted for its reliability in establishing equilibrium solubility.[1][3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can determine the minimum time to reach a stable concentration.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound). Weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the volume of the aliquot.

-

Chromatographic/Spectroscopic Method: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a calibration curve prepared with standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility in g/L or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR principles and data from structurally analogous molecules to offer a comprehensive, predicted spectral interpretation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who may be working with this or structurally related compounds.

Molecular Structure and Atom Numbering

The structure of this compound is presented below with a systematic numbering scheme to facilitate the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, influenced by the electron-withdrawing carboxylic acid group and the trifluoromethoxy substituent. The predictions are based on analysis of substituent effects and data from similar biphenyl compounds. The spectrum is predicted in a standard deuterated solvent such as DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.3 | s (singlet) | - |

| H-4 | 7.9 - 8.0 | d (doublet) | ~7.8 |

| H-6 | 7.8 - 7.9 | d (doublet) | ~7.8 |

| H-5 | 7.6 - 7.7 | t (triplet) | ~7.8 |

| H-2', H-6' | 7.7 - 7.8 | d (doublet) | ~8.8 |

| H-3', H-5' | 7.4 - 7.5 | d (doublet) | ~8.8 |

| COOH | > 12.0 | br s (broad singlet) | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the biphenyl rings. The trifluoromethoxy group is expected to show a characteristic quartet for the carbon atom due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-3 | ~131 | - | - |

| C-1' | ~138 | - | - |

| C-4' | ~149 | - | - |

| C-1 | ~141 | - | - |

| C-6 | ~129 | - | - |

| C-5 | ~130 | - | - |

| C-4 | ~128 | - | - |

| C-2 | ~127 | - | - |

| C-2', C-6' | ~129 | - | - |

| C-3', C-5' | ~121 | - | - |

| COOH | ~167 | - | - |

| -OCF₃ | ~121 | q (quartet) | ~257 |

Experimental Protocols

A standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of -2 to 14 ppm is typically sufficient for most organic molecules.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.

-

-

Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed to generate the frequency-domain NMR spectra. Phase and baseline corrections are applied to obtain the final, interpretable spectra.

Caption: A general experimental workflow for NMR analysis.

Interpretation of Predicted Spectra

The predicted ¹H and ¹³C NMR spectra are based on the expected electronic effects of the substituents on the biphenyl core.

-

¹H NMR:

-

The proton at the C-2 position (H-2) is anticipated to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxylic acid group and its ortho relationship to the other phenyl ring, appearing as a singlet.

-

The protons on the carboxylic acid-bearing ring (Ring A) will likely exhibit a predictable splitting pattern. H-4 and H-6 are expected to be doublets, while H-5 will be a triplet due to coupling with its neighbors.

-

The protons on the trifluoromethoxy-substituted ring (Ring B) are expected to appear as two distinct doublets (an AA'BB' system), characteristic of a para-substituted benzene ring.

-

The carboxylic acid proton signal is expected to be a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent-dependent.

-

-

¹³C NMR:

-

The quaternary carbons (C-1, C-3, C-1', and C-4') are expected to have lower intensities compared to the protonated carbons.

-

The carbon of the carboxylic acid group (COOH) will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

-